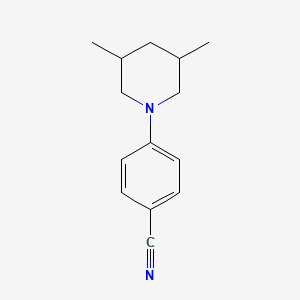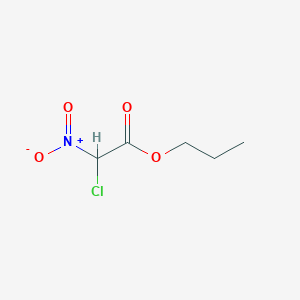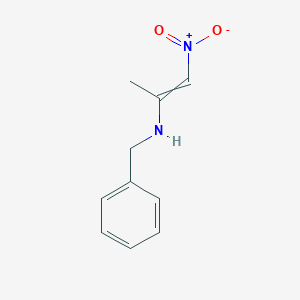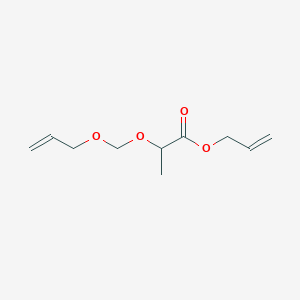
Methylcarbamic acid--tetradec-9-en-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is a chemical compound with the molecular formula C16H33NO3 and a molecular weight of 287.438 g/mol . This compound is known for its unique structure, which includes a long aliphatic chain with a double bond and a methylcarbamic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid–tetradec-9-en-1-ol (1/1) typically involves the reaction of tetradec-9-en-1-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradec-9-en-1-ol} + \text{Methyl isocyanate} \rightarrow \text{Methylcarbamic acid–tetradec-9-en-1-ol (1/1)} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methylcarbamic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the methylcarbamic acid group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated aliphatic compounds.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methylcarbamic acid–tetradec-9-en-1-ol (1/1) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Tetradec-9-en-1-ol: A similar compound without the methylcarbamic acid group.
Methylcarbamic acid–dodec-9-en-1-ol (1/1): A compound with a shorter aliphatic chain.
Methylcarbamic acid–hexadec-9-en-1-ol (1/1): A compound with a longer aliphatic chain.
Uniqueness
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is unique due to its specific combination of a long aliphatic chain with a double bond and a methylcarbamic acid group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Propiedades
Número CAS |
81189-51-7 |
|---|---|
Fórmula molecular |
C16H33NO3 |
Peso molecular |
287.44 g/mol |
Nombre IUPAC |
methylcarbamic acid;tetradec-9-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3-2(4)5/h5-6,15H,2-4,7-14H2,1H3;3H,1H3,(H,4,5) |
Clave InChI |
DLNNFRDXMUBCLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCO.CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)



![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)



![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

